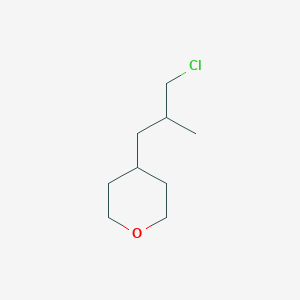
4-(3-Chloro-2-methylpropyl)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chloro-2-methylpropyl)oxane is an organic compound that belongs to the class of oxanes, which are six-membered cyclic ethers containing one oxygen atom. This compound is characterized by the presence of a chloro-substituted alkyl group attached to the oxane ring. It is a colorless liquid with a distinct chemical structure that makes it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-2-methylpropyl)oxane can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-methylpropyl alcohol with tetrahydropyran in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the oxane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Chloro-2-methylpropyl)oxane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction of the chloro group can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia can be used in substitution reactions, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution: Formation of 4-(3-Hydroxy-2-methylpropyl)oxane or 4-(3-Amino-2-methylpropyl)oxane.
Oxidation: Formation of oxane derivatives with additional oxygen functionalities.
Reduction: Formation of 4-(2-Methylpropyl)oxane.
Applications De Recherche Scientifique
4-(3-Chloro-2-methylpropyl)oxane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.
Mécanisme D'action
The mechanism of action of 4-(3-Chloro-2-methylpropyl)oxane involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The oxane ring provides stability and can influence the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: A parent compound of oxanes, used as a solvent and reagent in organic synthesis.
4-(3-Chloro-2-methylpropyl)tetrahydrofuran: A similar compound with a furan ring instead of an oxane ring.
3-Chloro-2-methylpropyl alcohol: A precursor in the synthesis of 4-(3-Chloro-2-methylpropyl)oxane.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the oxane ring. This structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C9H17ClO |
|---|---|
Poids moléculaire |
176.68 g/mol |
Nom IUPAC |
4-(3-chloro-2-methylpropyl)oxane |
InChI |
InChI=1S/C9H17ClO/c1-8(7-10)6-9-2-4-11-5-3-9/h8-9H,2-7H2,1H3 |
Clé InChI |
ZEQRNMBNWGIQAE-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1CCOCC1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



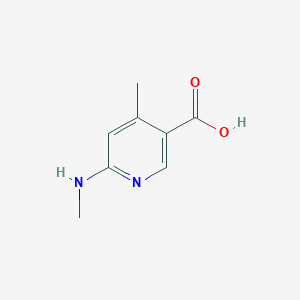
![8-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13174290.png)
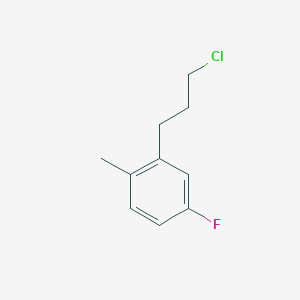



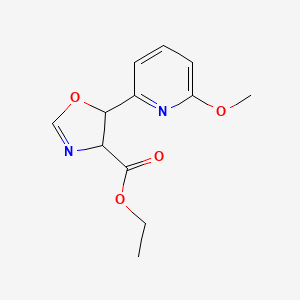
![5-Bromo-3-propyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13174310.png)
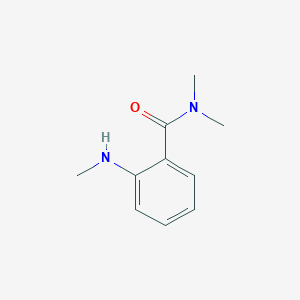
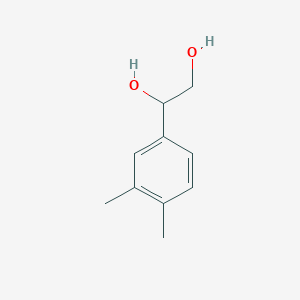
![2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]ethan-1-amine](/img/structure/B13174333.png)


